molecular formula C10H16N4O B2664599 4-amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide CAS No. 906087-57-8

4-amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2664599
CAS No.: 906087-57-8
M. Wt: 208.265
InChI Key: AQJURRCJHSUMGW-UHFFFAOYSA-N
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Description

“4-amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide” is a chemical compound with the CAS Number: 906087-57-8 . It has a molecular weight of 208.26 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI Code for this compound is 1S/C10H16N4O/c1-14-6-8(11)9(13-14)10(15)12-7-4-2-3-5-7/h6-7H,2-5,11H2,1H3,(H,12,15) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the searched resources, pyrazole derivatives are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 208.26 . It is an oil that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Research on pyrazole derivatives, including compounds similar to 4-amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide, primarily focuses on their synthesis, characterization, and potential biological activities. A study by Hassan et al. (2014) outlined the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate. The synthesized compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the interest in exploring the therapeutic potentials of such compounds (Hassan, Hafez, & Osman, 2014).

Applications in Multicomponent Reactions and Antibacterial Activity

Another study by Murlykina et al. (2017) investigated the application of aminoazoles, including 5-amino-N-aryl-1H-pyrazole-4-carboxamides, in Ugi and Groebke–Blackburn–Bienaymé multicomponent reactions. This research highlighted the utility of these compounds in synthesizing diverse heterocycles with potential biological activities. Some synthesized heterocycles showed weak antimicrobial effects, indicating the potential for developing new antibacterial agents (Murlykina et al., 2017).

Antitumor Activities of Pyrazole Derivatives

In a related study, Hafez et al. (2013) focused on synthesizing pyrazolopyrimidine derivatives and Schiff bases from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides. These compounds were then evaluated for their in vitro antitumor activities against various human cancer cell lines, demonstrating the ongoing interest in pyrazole derivatives for potential anticancer therapies (Hafez et al., 2013).

Safety and Hazards

The safety information for “4-amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide” includes hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions of “4-amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals presents numerous opportunities for future research .

Properties

IUPAC Name

4-amino-N-cyclopentyl-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-14-6-8(11)9(13-14)10(15)12-7-4-2-3-5-7/h6-7H,2-5,11H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJURRCJHSUMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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